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Compound of Interest

Compound Name: 4-(2-methoxyethoxy)-1H-indazole

Cat. No.: B12615200

Get Quote

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a

pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Recognized as a

"privileged scaffold," its structural framework is present in numerous biologically active

compounds and approved therapeutic agents.[3][4] The indazole nucleus exists in two primary

tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more

thermodynamically stable and predominant form.[1][5][6] Its versatility lies in its ability to serve

as a bioisostere for endogenous structures like purines or indoles, and its capacity for diverse

chemical modifications at multiple positions.[7] This allows for the fine-tuning of

physicochemical properties and optimization of interactions with a wide array of biological

targets. Consequently, indazole derivatives have demonstrated a broad spectrum of

pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial

properties.[5][8][9]

This guide focuses specifically on the 4-(2-methoxyethoxy)-1H-indazole core, exploring its

synthesis, key biological applications, and the structure-activity relationships that govern its

utility in the development of novel therapeutics. The methoxyethoxy substituent at the 4-

position is a critical functionalization designed to enhance properties such as aqueous solubility

and to provide additional hydrogen bond acceptor sites, potentially improving pharmacokinetic

profiles and target engagement.[3]
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Core Synthesis Strategies for Substituted Indazoles
The construction of the indazole scaffold can be achieved through a variety of synthetic

methodologies, from classical cyclization reactions to modern metal-catalyzed cross-couplings.

[4] A common and effective strategy for producing 1H-indazoles involves the condensation of

ortho-substituted benzaldehydes or ketones with hydrazine or its derivatives, followed by

cyclization.[8][10]

For a specifically functionalized molecule like 4-(2-methoxyethoxy)-1H-indazole, a logical

synthetic approach would involve the initial synthesis of a 4-hydroxy-1H-indazole intermediate,

followed by a Williamson ether synthesis to introduce the methoxyethoxy side chain. This multi-

step process allows for precise control over the substitution pattern.

Proposed Synthetic Workflow
The diagram below outlines a representative workflow for the synthesis of 4-(2-
methoxyethoxy)-1H-indazole derivatives, a process that combines cyclization and

subsequent functionalization.
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Step 1: Indazole Ring Formation

Step 2: Etherification

Step 3: Further Functionalization

Substituted o-Aminobenzonitrile

Cyclization Reaction
(e.g., with Hydrazine)

4-Hydroxy-1H-indazole Intermediate

Williamson Ether Synthesis
(Base, e.g., K2CO3)

2-Bromoethyl methyl ether 4-(2-methoxyethoxy)-1H-indazole Core

Halogenation / Coupling Reaction
(e.g., Suzuki, Buchwald-Hartwig)

Final Bioactive Derivative

Click to download full resolution via product page

Caption: General synthetic pathway for 4-(2-methoxyethoxy)-1H-indazole derivatives.

Primary Medicinal Application: Protein Kinase
Inhibition
The most prominent application of the indazole scaffold in medicinal chemistry is in the

development of protein kinase inhibitors.[11] Protein kinases are a large family of enzymes that
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regulate the majority of cellular pathways, and their dysregulation is a hallmark of many

diseases, particularly cancer.[3] The 1H-indazole moiety has proven to be an exceptional

"hinge-binding" fragment, capable of forming critical hydrogen bonds with the backbone of the

kinase hinge region, the flexible segment that connects the N- and C-lobes of the enzyme's

ATP-binding site.[3] This interaction mimics the binding of the adenine portion of ATP, allowing

indazole-based compounds to act as competitive inhibitors.

Marketed anticancer drugs such as Axitinib and Pazopanib feature the indazole nucleus as

their core hinge-binding element, validating its importance in oncology.[3][11]

Mechanism of Kinase Inhibition
The diagram below illustrates the fundamental interaction between an indazole-based inhibitor

and the ATP-binding pocket of a generic protein kinase. The N1-H and N2 atoms of the

indazole ring are perfectly positioned to act as a hydrogen bond donor and acceptor,

respectively, with the amino acid backbone of the hinge region.

Kinase ATP-Binding Pocket

Hinge Region
Backbone NH

Backbone C=O
Indazole Core

N1-H (Donor)

N2 (Acceptor)
R-groups for Selectivity H-Bond

H-Bond

Click to download full resolution via product page

Caption: Indazole core as a hinge-binder in a kinase ATP pocket.

Therapeutic Targets and Structure-Activity Relationship
(SAR)
Derivatives of the indazole scaffold have been developed to target a multitude of kinases

involved in cancer progression, including VEGFR, PDGFR, FGFR, and PLK4.[1][5][11][12] The

substitutions on the indazole ring are critical for achieving potency and selectivity.

Position 3: Often functionalized with aryl or heteroaryl groups that can extend into deeper

pockets of the ATP-binding site, providing additional interactions and influencing selectivity.
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Position 4: The site of the methoxyethoxy group in our core topic. This solvent-exposed

region allows for modifications that primarily impact physicochemical properties. The ether

and methoxy groups can improve solubility and may form water-mediated hydrogen bonds,

enhancing binding affinity.

Position 6: Modifications at this position, often with aryl groups, can target regions adjacent

to the hinge and contribute significantly to potency against specific kinases like FGFR.[11]

The table below summarizes the activity of selected indazole derivatives against various

protein kinase targets, illustrating the scaffold's versatility.

Compound
Class/Name

Target Kinase(s) Potency (IC₅₀ / Kᵢ) Reference

Axitinib VEGFR, PDGFR Kᵢ = 4.2 nM (PLK4) [12]

Pazopanib VEGFR, c-Kit
IC₅₀ = 30 nM

(VEGFR2)
[7]

1H-Indazole-3-

carboxamides
GSK-3 IC₅₀ = 0.23 - 1.20 µM [11]

6-(2,6-dichloro-3,5-

dimethoxyphenyl)-1H-

indazole

FGFR1 IC₅₀ = 30.2 ± 1.9 nM [1]

4-phenyl-1H-indazole

(Z13)

PD-1/PD-L1

Interaction
IC₅₀ = 189.6 nM [13]

3-(1H-pyrazol-4-

yl)-1H-indazole (40l)
TRK (mutant) IC₅₀ < 10 nM [14]

Experimental Protocols for Evaluation
The development of potent indazole-based inhibitors relies on robust and reproducible

biological assays. Below are standard, detailed protocols for assessing both enzymatic

inhibition and cellular antiproliferative activity.
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Protocol 1: In Vitro Kinase Inhibition Assay
(Radiometric)
This protocol describes a common method to determine the IC₅₀ value of a compound against

a specific protein kinase.

Preparation of Reagents:

Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA,

0.01% Brij-35).

Prepare a stock solution of the purified target kinase in an appropriate buffer.

Prepare a stock solution of the specific peptide substrate for the kinase.

Prepare a stock solution of [γ-³³P]ATP.

Prepare serial dilutions of the 4-(2-methoxyethoxy)-1H-indazole test compound in

DMSO.

Assay Procedure:

In a 96-well plate, add 5 µL of the diluted test compound to each well.

Add 20 µL of a master mix containing the kinase and substrate in reaction buffer.

Initiate the kinase reaction by adding 25 µL of reaction buffer containing ATP and [γ-

³³P]ATP.[15]

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Terminate the reaction by adding 50 µL of 3% phosphoric acid.

Transfer the reaction mixture onto a phosphocellulose filter mat.

Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated

[γ-³³P]ATP.
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Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

Data Analysis:

Calculate the percentage of inhibition for each compound concentration relative to a

DMSO control.

Plot the percentage of inhibition against the logarithm of the compound concentration and

fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Caption: Workflow for an in vitro radiometric kinase inhibition assay.
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Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures the effect of a compound on the metabolic activity of cancer cells,

which is an indicator of cell viability and proliferation.

Cell Culture:

Culture a relevant cancer cell line (e.g., H1975 non-small cell lung cancer cells for an

EGFR inhibitor) in appropriate media until ~80% confluency.[1]

Trypsinize, count, and seed the cells into 96-well plates at a predetermined density (e.g.,

5,000 cells/well). Allow cells to adhere overnight.

Compound Treatment:

Prepare serial dilutions of the 4-(2-methoxyethoxy)-1H-indazole test compound in the

cell culture medium.

Remove the old medium from the cells and add 100 µL of the medium containing the test

compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a

positive control (e.g., a known cytotoxic drug).

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

MTT Assay:

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4

hours.[16]

Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT

tetrazolium salt to purple formazan crystals.

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a

solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

Gently shake the plate for 10 minutes to ensure complete dissolution.

Data Acquisition and Analysis:
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Measure the absorbance of each well at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of viability against the logarithm of compound concentration and

determine the IC₅₀ value.

Conclusion and Future Prospects
The 4-(2-methoxyethoxy)-1H-indazole scaffold represents a highly valuable and adaptable

platform in medicinal chemistry. Its proven success as a hinge-binding motif in protein kinase

inhibitors underscores its fundamental importance in the development of targeted therapies,

particularly in oncology. The strategic placement of the methoxyethoxy group at the 4-position

offers a handle for modulating physicochemical properties without disrupting the core

pharmacophore, providing a clear avenue for lead optimization. Future research will likely focus

on expanding the structural diversity of this core, exploring new functionalizations to target

resistant kinase mutants, and applying this privileged scaffold to other emerging target classes

beyond kinases. The continued integration of computational design, innovative synthetic

chemistry, and robust biological evaluation will ensure that indazole-based compounds remain

at the forefront of drug discovery.[8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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